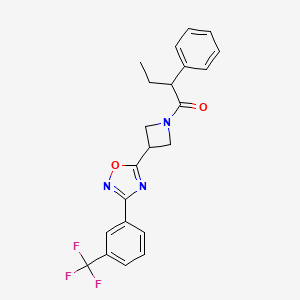

2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

説明

特性

IUPAC Name |

2-phenyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O2/c1-2-18(14-7-4-3-5-8-14)21(29)28-12-16(13-28)20-26-19(27-30-20)15-9-6-10-17(11-15)22(23,24)25/h3-11,16,18H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGLIEFXPVSHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one typically involves multi-step organic reactions. Starting with the preparation of the 1,2,4-oxadiazole core, one might use a condensation reaction between hydrazides and carboxylic acids or their derivatives. The azetidine ring can be constructed via cyclization reactions, often involving halogenated intermediates.

Industrial Production Methods: On an industrial scale, the synthesis would likely employ optimized reaction conditions to maximize yield and purity, such as:

High-pressure and temperature conditions to facilitate difficult cyclization.

Use of catalysts like palladium or copper to enhance reaction rates.

Advanced purification techniques, such as chromatography, to isolate the final product.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation at various points, potentially leading to the formation of carbonyl or carboxyl derivatives.

Reduction: Reduction reactions could target the ketone group, resulting in the corresponding alcohol.

Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: Halogenating agents, Grignard reagents, organolithium compounds.

Major Products: Major products from these reactions include altered functional groups, like alcohols from reduction or halogenated phenyl groups from substitution.

科学的研究の応用

Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.

Biology and Medicine:

Industry: Could be used in the development of novel materials, polymers, and agrochemicals.

作用機序

The compound's effects are mediated through its interaction with various molecular targets. Its unique structure allows it to engage in specific binding interactions, altering the pathways and activities of enzymes or receptors involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs often differ in substituents on the oxadiazole, azetidine, or ketone moieties. Below is a detailed comparison with a closely related compound from the evidence provided () and other hypothetical analogs based on pharmacophore principles.

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

Substituent Effects on Lipophilicity: The butanone chain in the target compound increases molecular weight and logP compared to the ethanone-based analog in . This may enhance membrane permeability but reduce aqueous solubility. The benzylsulfanyl group in the compound introduces a sulfur atom, which could lower logP and increase susceptibility to metabolic oxidation compared to the phenyl group in the target compound .

Azetidine and Oxadiazole Stability :

- Both compounds retain the azetidine-oxadiazole scaffold, which is associated with conformational rigidity and metabolic stability. However, the trifluoromethyl group on the oxadiazole phenyl ring in both compounds likely enhances resistance to cytochrome P450-mediated degradation.

Biological Activity Hypotheses: The longer aliphatic chain in the target compound might improve binding to hydrophobic pockets in enzyme active sites (e.g., kinases).

Limitations of Current Data:

- Empirical data (e.g., IC₅₀ values, solubility, or metabolic stability) for these compounds are absent in publicly accessible literature.

- Comparisons are based on structural analogies and established structure-activity relationship (SAR) principles.

Future Research Directions

Experimental Validation : Synthesis and profiling of the target compound against kinase panels or GPCR assays to confirm hypothesized activity.

Metabolic Studies : Comparative analysis of oxidative stability for the benzylsulfanyl vs. phenyl-butanyl substituents.

Solubility Optimization: Introducing polar groups (e.g., hydroxyl or amine) on the butanone chain to balance lipophilicity.

生物活性

The compound 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

It includes a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity. The presence of the oxadiazole ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases its affinity for lipid membranes, potentially affecting membrane fluidity and protein interactions. Studies suggest that the oxadiazole moiety may play a role in modulating enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Preliminary studies have suggested that 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxadiazole derivatives, including compounds structurally similar to 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one. The results showed significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents . Further mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。